Lipophilicity (XLogP3) Elevation from 3-Methyl to 3-tert-Butyl Pyrazol-5-ol Core
The target compound (XLogP3 = 0.7) occupies an intermediate lipophilicity window that is 1.4 log units higher than the 3-methyl analog 1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-ol (XLogP3 = -0.7) and 1.3 log units lower than the N-ethyl analog 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol (XLogP3 = 2.0) [1][2][3].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.7 |
| Comparator Or Baseline | 1-(2-Aminoethyl)-3-methyl-1H-pyrazol-5-ol: XLogP3 = -0.7; 3-(tert-Butyl)-1-ethyl-1H-pyrazol-5-ol: XLogP3 = 2.0 |
| Quantified Difference | +1.4 log units vs. 3-methyl analog; -1.3 log units vs. N-ethyl analog |
| Conditions | XLogP3 3.0 algorithm, PubChem computed properties (2019/2021 releases) |
Why This Matters
An XLogP3 near 0.7 balances aqueous solubility with passive membrane permeability, aligning with the optimal range for CNS drug candidates (typically 1–3), whereas the 3-methyl analog (XLogP3 = -0.7) risks poor permeability and the N-ethyl analog (XLogP3 = 2.0) risks higher metabolic turnover and plasma protein binding.
- [1] PubChem. (2026). Computed Properties for CID 121214229. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Computed Properties for CID 82651247. National Center for Biotechnology Information. View Source
- [3] PubChem. (2026). Computed Properties for CID 66022114. National Center for Biotechnology Information. View Source
